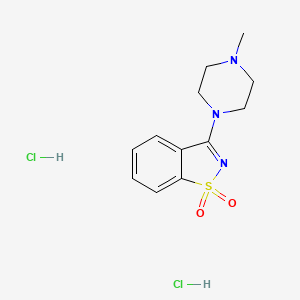

C12H17Cl2N3O2S

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the molecular formula C12H17Cl2N3O2S H-8 dihydrochloride . It is a chemical substance with a molecular weight of 338.253. This compound is also referred to as 5-Isoquinolinesulfonamide, N-[2-(methylamino)ethyl]-, dihydrochloride . It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-8 dihydrochloride involves several steps. One common method includes the reaction of 5-isoquinolinesulfonamide with 2-(methylamino)ethyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of H-8 dihydrochloride often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as recrystallization and chromatographic purification to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions

H-8 dihydrochloride: undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .

Substitution: This reaction involves the replacement of one functional group with another.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of H-8 dihydrochloride may yield sulfonic acid derivatives , while reduction may produce amine derivatives .

Aplicaciones Científicas De Investigación

H-8 dihydrochloride: has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism of action of H-8 dihydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .

Comparación Con Compuestos Similares

H-8 dihydrochloride: can be compared with other similar compounds such as oxythiamine chloride hydrochloride and tipracil hydrochloride . These compounds share similar structural features but differ in their specific functional groups and biological activitiesH-8 dihydrochloride is unique in its ability to inhibit a specific set of enzymes, making it valuable in certain research applications .

Actividad Biológica

The compound with the molecular formula C12H17Cl2N3O2S is known as Oxythiamine chloride , a thiamine antimetabolite that exhibits various biological activities, including anticancer properties. This article delves into the biological activity of Oxythiamine chloride, exploring its mechanisms, efficacy, and potential applications based on diverse research findings.

- Molecular Formula : this compound

- Molecular Weight : 338.26 g/mol

- Structure : Oxythiamine chloride is characterized by its thiamine-like structure, which allows it to interfere with thiamine metabolism.

Oxythiamine acts primarily as a thiamine antagonist , inhibiting the activity of thiamine-dependent enzymes. This inhibition can lead to:

- Disruption of carbohydrate metabolism.

- Induction of oxidative stress in cells.

- Impairment of synaptic activity, which may affect neurotransmitter release and neuronal function.

These mechanisms contribute to its potential use in cancer therapy and as an immunosuppressant.

Anticancer Activity

Research indicates that Oxythiamine chloride exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting metabolic pathways essential for cancer cell survival. The compound's ability to act as a metabolic inhibitor makes it a candidate for further studies in cancer treatment.

Antimicrobial Activity

Studies have highlighted the antimicrobial effects of Oxythiamine chloride against a range of bacterial strains. Its mechanism involves:

- Inhibition of bacterial growth by disrupting metabolic processes.

- Potential synergistic effects when combined with other antimicrobial agents.

Immunosuppressive Effects

Oxythiamine has been identified as an immunosuppressant , affecting immune responses by altering cytokine production and inhibiting lymphocyte proliferation. This property may be beneficial in managing autoimmune diseases or during organ transplantation.

Toxicological Profile

While exploring its therapeutic potential, it is crucial to consider the toxicological aspects. Oxythiamine chloride has been classified as a potential carcinogen and mutagen, necessitating careful evaluation in clinical settings.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on the effects of Oxythiamine chloride on breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent.

Case Study: Antimicrobial Effectiveness

In another investigation, Oxythiamine chloride was tested against Escherichia coli and Staphylococcus aureus. Results showed significant antibacterial activity, with minimum inhibitory concentrations (MIC) indicating effective doses for clinical applications.

Propiedades

Fórmula molecular |

C12H17Cl2N3O2S |

|---|---|

Peso molecular |

338.3 g/mol |

Nombre IUPAC |

3-(4-methylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide;dihydrochloride |

InChI |

InChI=1S/C12H15N3O2S.2ClH/c1-14-6-8-15(9-7-14)12-10-4-2-3-5-11(10)18(16,17)13-12;;/h2-5H,6-9H2,1H3;2*1H |

Clave InChI |

QQOKPMDAMDTALT-UHFFFAOYSA-N |

SMILES canónico |

CN1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32.Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.